molecular formula C16H14N2S B2802065 6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile CAS No. 1164520-02-8

6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile

Cat. No.: B2802065
CAS No.: 1164520-02-8
M. Wt: 266.36
InChI Key: VAIXFPMYBANHFL-HJWRWDBZSA-N
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Description

6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile is a nicotinonitrile derivative characterized by a methylsulfanyl group at position 2, a styryl group at position 4, and a nitrile moiety at position 3 of the pyridine ring. The styryl group may facilitate π-π interactions in biological targets, while the methylsulfanyl substituent could influence electronic properties and metabolic stability .

Properties

IUPAC Name

6-methyl-2-methylsulfanyl-4-[(Z)-2-phenylethenyl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2S/c1-12-10-14(15(11-17)16(18-12)19-2)9-8-13-6-4-3-5-7-13/h3-10H,1-2H3/b9-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIXFPMYBANHFL-HJWRWDBZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)SC)C#N)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=N1)SC)C#N)/C=C\C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The styryl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key features of 6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile with related compounds:

Compound Name Substituents (Positions) Molecular Formula Molar Mass (g/mol) Notable Properties/Applications
This compound 2: Methylsulfanyl; 4: Styryl; 3: Nitrile C₁₈H₁₅N₂S 297.4 (estimated) Potential bioactivity (inferred)
2-(Allylsulfanyl)-6-methyl-4-styrylnicotinonitrile 2: Allylsulfanyl; 4: Styryl C₁₈H₁₆N₂S 292.4 Flexible allyl group may reduce crystallinity
6-Methyl-2-(methylthio)pyrimidin-4-ol Pyrimidine core; 2: Methylthio; 4: OH C₆H₈N₂OS 156.2 High melting point (224–226°C), solid-state stability
6-Amino-2-mercapto-4-phenylnicotinonitrile 2: Mercapto; 6: Amino; 4: Phenyl C₁₃H₁₀N₄S 254.3 Thiol-mediated reactivity, possible antiviral leads
6-(Benzylthio)-4-methylnicotinonitrile 2: Benzylthio; 4: Methyl C₁₄H₁₁N₂S 255.3 Bulkier benzyl group may enhance lipophilicity

Pharmacological Potential

For instance:

  • MPEP (), a pyridine-based mGluR5 antagonist, shares a heteroaromatic core with the target compound.
  • 6-Amino-2-mercapto-4-phenylnicotinonitrile () demonstrates the importance of thiol and amino groups in antiviral research, implying that methylsulfanyl substitution might offer analogous reactivity for drug discovery .

Biological Activity

6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H12N2S, with a molecular weight of 232.32 g/mol. The compound features a nicotinonitrile backbone with methylthio and styryl substituents that may influence its biological activity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of nicotinonitriles can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of the methylthio group is thought to enhance these effects by increasing lipophilicity and membrane permeability.

Antifungal Activity

The antifungal activity of related compounds has also been documented. A study highlighted the efficacy of certain methylthio-substituted nicotinonitriles against fungal pathogens such as Alternaria solani, suggesting that structural modifications can lead to enhanced antifungal properties . The mechanisms often involve disruption of fungal cell membranes and interference with cellular processes.

Cytotoxicity and Anticancer Potential

Preliminary studies have suggested that this compound may possess cytotoxic effects against cancer cell lines. Research on similar compounds indicates that they can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins .

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that:

  • Membrane Disruption : The compound may integrate into microbial membranes, leading to increased permeability and cell death.
  • Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways crucial for microbial survival.
  • Gene Expression Modulation : Similar compounds have been shown to affect the expression levels of genes associated with pathogenicity in fungi, which could also apply to this compound .

Case Studies

  • Antifungal Efficacy : A study demonstrated that a closely related compound inhibited Alternaria solani mycelial growth by damaging hyphal integrity and affecting conidial germination . These findings suggest potential applications in agricultural settings for controlling fungal diseases.
  • Cytotoxicity Assessment : In vitro assays have shown that derivatives exhibit varying degrees of cytotoxicity against human cancer cell lines. For example, compounds with similar structural motifs were tested against breast cancer cells, revealing IC50 values in the micromolar range .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and E. coli growth
AntifungalDisruption of A. solani mycelial growth
CytotoxicityInduction of apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. How can synthetic protocols for 6-Methyl-2-(methylsulfanyl)-4-styrylnicotinonitrile be optimized for higher yields?

  • Methodological Answer : Multi-step synthesis involving nitrile formation, styryl group introduction, and methylsulfanyl substitution is typical for such nicotinonitrile derivatives. To optimize yields:

  • Use factorial design experiments to test variables (e.g., temperature, catalyst loading, solvent polarity) .
  • Monitor reaction intermediates via thin-layer chromatography (TLC) and adjust stoichiometry based on analog studies (e.g., 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile synthesis, where substituents influence reactivity) .
    • Key Data : Analogous compounds (e.g., 2-amino-4-(3-nitrophenyl)-6-phenylnicotinonitrile) achieved ~70-85% yields via controlled stepwise coupling .

Q. What characterization techniques are critical for verifying the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using substituent-specific chemical shifts (e.g., methylsulfanyl groups resonate at δ ~2.5 ppm in 1H NMR; nitrile carbons appear at ~115-120 ppm in 13C NMR) .
  • X-ray crystallography : Resolve stereochemistry of the styryl moiety, as demonstrated for 6-(4-aminophenyl)-2-methoxy-4-phenylnicotinonitrile .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₁₃N₂S requires exact mass 265.0801).

Q. How can solubility challenges for this compound be addressed in biological assays?

  • Methodological Answer :

  • Test co-solvents (e.g., DMSO:water mixtures) at ≤1% v/v to avoid cytotoxicity.
  • Structural analogs (e.g., 6-((4-formylphenyl)ethynyl)nicotinaldehyde) show improved solubility via polar substituents like aldehydes or hydroxyl groups .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in observed vs. predicted biological activity?

  • Methodological Answer :

  • Kinetic vs. thermodynamic control : Vary reaction conditions (e.g., temperature, time) to isolate intermediates, as seen in nicotinonitrile analog synthesis .
  • Theoretical frameworks : Link discrepancies to steric/electronic effects using DFT calculations (e.g., styryl group rotation barriers affecting binding) .

Q. How can molecular docking studies guide the design of derivatives with enhanced enzyme inhibition?

  • Methodological Answer :

  • Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., kinases or oxidases).
  • Prioritize derivatives with modified styryl substituents (e.g., electron-withdrawing groups to enhance binding, as in 6-(2,3-dihydro-1,4-benzodioxin-6-yl) analogs) .

Q. What statistical approaches validate the reproducibility of synthetic or analytical data?

  • Methodological Answer :

  • Principal Component Analysis (PCA) : Identify batch-to-batch variability in HPLC purity profiles.
  • Control charts : Monitor NMR peak integrals or melting points across replicates (e.g., 2-amino-4-(4-methoxyphenyl)-6-phenylnicotinonitrile showed ±2°C MP consistency) .

Q. How does the styryl group’s conformation impact photophysical properties?

  • Methodological Answer :

  • UV-Vis spectroscopy : Compare absorption maxima (λmax) of cis/trans isomers (e.g., styryl derivatives exhibit λmax shifts >20 nm upon isomerization).
  • Time-resolved fluorescence : Measure excited-state lifetimes to assess rigidity vs. flexibility .

Q. What strategies mitigate degradation during long-term storage?

  • Methodological Answer :

  • Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks; monitor via LC-MS for hydrolysis/byproduct formation.
  • Lyophilization : Stabilize hygroscopic nitrile groups, as used for 6-chloro-4-methylnicotinonitrile derivatives .

Comparative Structural & Functional Data

Analog Compound Key Feature Biological Activity Reference
6-(4-Aminophenyl)-2-methoxy-4-phenylnicotinonitrileAmino substituent enhances solubilityModerate kinase inhibition (IC₅₀ ~10 µM)
6-((4-Formylphenyl)ethynyl)nicotinaldehydeEthynyl linker improves rigidityFluorescent probe for DNA binding
2-Amino-4-(3-nitrophenyl)-6-phenylnicotinonitrileNitro group increases redox activityAnticancer activity (EC₅₀ ~5 µM)

Methodological Notes

  • Theoretical grounding : Link experimental findings to concepts like Hammett substituent effects or frontier molecular orbital theory .

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